cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride is a chemical compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride typically involves the fluorination of cyclohexane derivatives followed by amination and carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes, followed by purification steps such as crystallization or chromatography to obtain the hydrochloride salt form. These methods are designed to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may produce amines or alcohols.
Substitution: Common substitution reactions include halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-2-Amino-5-fluoro-cyclohexanecarboxylic acid;hydrochloride
- cis-2-Amino-5,5-dichloro-cyclohexanecarboxylic acid;hydrochloride
- cis-2-Amino-5,5-dibromo-cyclohexanecarboxylic acid;hydrochloride
Uniqueness
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H12ClF2NO2 |
---|---|
Molekulargewicht |
215.62 g/mol |
IUPAC-Name |
(1S,2R)-2-amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-1-5(10)4(3-7)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
UJFYKNURJIAUSZ-UYXJWNHNSA-N |
Isomerische SMILES |
C1CC(C[C@@H]([C@@H]1N)C(=O)O)(F)F.Cl |
Kanonische SMILES |
C1CC(CC(C1N)C(=O)O)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.